

# Spectroscopic Profile of 6-Chloro-5-iodoindolin-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chloro-5-iodoindolin-2-one

Cat. No.: B3009921

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound **6-Chloro-5-iodoindolin-2-one**. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and are intended to facilitate the identification, characterization, and application of this molecule in research and development settings.

## Molecular Structure and Overview

**6-Chloro-5-iodoindolin-2-one** is a halogenated derivative of the indolin-2-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The presence of both chloro and iodo substituents on the aromatic ring, in addition to the lactam functionality, imparts a unique electronic and steric profile to the molecule, making its spectroscopic characterization crucial for understanding its chemical behavior.

Molecular Formula:  $C_8H_5ClINO$  [1]

Molecular Weight: 293.49 g/mol [1]

CAS Number: 1507976-00-2 [1]

Caption: Molecular structure of **6-Chloro-5-iodoindolin-2-one**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra, the following data has been generated using the NMRDB prediction engine, a reliable tool for estimating NMR chemical shifts and coupling constants.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Predicted $^1\text{H}$ NMR Spectrum

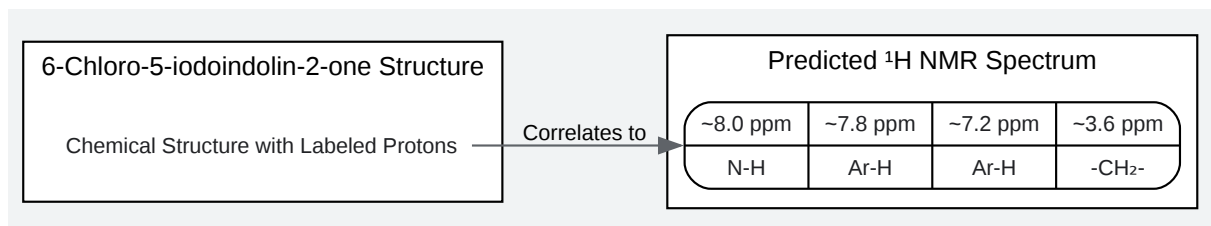
The predicted  $^1\text{H}$  NMR spectrum of **6-Chloro-5-iodoindolin-2-one** in  $\text{CDCl}_3$  at a frequency of 400 MHz is presented below. The spectrum is characterized by distinct signals corresponding to the aromatic, methylene, and amine protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.0 (Predicted)	Singlet	1H	N-H
~7.8 (Predicted)	Singlet	1H	Ar-H
~7.2 (Predicted)	Singlet	1H	Ar-H
~3.6 (Predicted)	Singlet	2H	-CH <sub>2</sub> -

### Interpretation:

- N-H Proton:** The lactam N-H proton is expected to appear as a broad singlet in the downfield region, typically around 8.0 ppm, due to the deshielding effect of the adjacent carbonyl group and the nitrogen atom's electronegativity.
- Aromatic Protons:** The two aromatic protons on the substituted benzene ring are in different chemical environments and are therefore predicted to appear as two distinct singlets. Their downfield chemical shifts (~7.2-7.8 ppm) are a result of the deshielding effects of the aromatic ring current, as well as the electron-withdrawing nature of the chloro, iodo, and lactam functionalities. The lack of adjacent protons results in singlet multiplicities.
- Methylene Protons:** The two protons of the methylene group (-CH<sub>2</sub>-) in the five-membered ring are chemically equivalent and are predicted to resonate as a singlet at approximately

3.6 ppm. The adjacent carbonyl group and the aromatic ring contribute to their downfield shift from a typical aliphatic C-H signal.



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Caption: Correlation of <sup>1</sup>H NMR signals to the molecular structure.

## Predicted <sup>13</sup>C NMR Spectrum

The predicted <sup>13</sup>C NMR spectrum in CDCl<sub>3</sub> provides insights into the carbon framework of **6-Chloro-5-iodoindolin-2-one**.

Chemical Shift (δ, ppm)	Assignment
~175 (Predicted)	C=O (Lactam)
~145 (Predicted)	Ar-C (quaternary)
~140 (Predicted)	Ar-C (quaternary)
~135 (Predicted)	Ar-C-H
~130 (Predicted)	Ar-C-H
~90 (Predicted)	Ar-C-I
~120 (Predicted)	Ar-C-Cl
~35 (Predicted)	-CH <sub>2</sub> -

Interpretation:

- **Carbonyl Carbon:** The lactam carbonyl carbon is expected to have the most downfield chemical shift (around 175 ppm) due to the strong deshielding effect of the double-bonded

oxygen atom.

- **Aromatic Carbons:** The six aromatic carbons are predicted to appear in the range of 90-145 ppm. The carbons directly attached to the electron-withdrawing halogen atoms (C-Cl and C-I) will have their chemical shifts significantly influenced. The carbon bearing the iodine atom is predicted to be the most upfield of the aromatic carbons (~90 ppm), a characteristic effect of heavy halogens. The quaternary carbons will generally have lower intensities compared to the protonated carbons.
- **Methylene Carbon:** The aliphatic methylene carbon is expected to resonate at approximately 35 ppm.

## Infrared (IR) Spectroscopy

The predicted IR spectrum provides information about the functional groups present in **6-Chloro-5-iodoindolin-2-one**. The key vibrational frequencies are anticipated as follows:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3200 (Predicted)	N-H Stretch	Lactam
~1710 (Predicted)	C=O Stretch	Lactam
~1600, ~1470 (Predicted)	C=C Stretch	Aromatic Ring
~800-600 (Predicted)	C-Cl, C-I Stretch	Halogens

Interpretation:

- **N-H Stretch:** A characteristic absorption band for the N-H stretch of the lactam is expected around 3200 cm<sup>-1</sup>. This band is typically of medium intensity and can be broadened due to hydrogen bonding.
- **C=O Stretch:** A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the lactam is predicted around 1710 cm<sup>-1</sup>. This is a highly diagnostic peak for the indolin-2-one core.

- Aromatic C=C Stretches: The presence of the aromatic ring will give rise to several absorption bands in the 1600-1470  $\text{cm}^{-1}$  region due to C=C bond stretching vibrations.
- C-X Stretches: The carbon-halogen stretching vibrations (C-Cl and C-I) are expected to appear in the fingerprint region of the spectrum, typically below 800  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

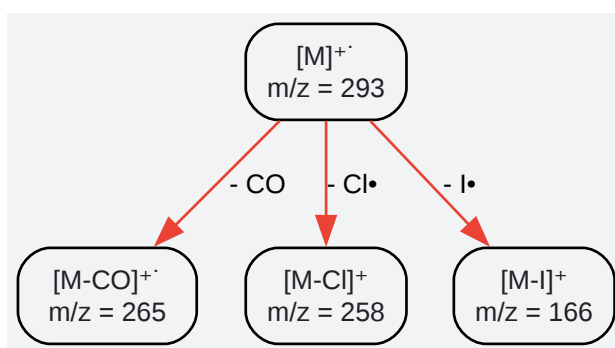
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **6-Chloro-5-iodoindolin-2-one**, the following observations are expected in an electron ionization (EI) mass spectrum.

### Molecular Ion Peak:

The molecular ion peak ( $M^+$ ) would be observed at an  $m/z$  value corresponding to the molecular weight of the compound, which is approximately 293. The presence of chlorine will result in an  $M+2$  peak with an intensity of about one-third of the  $M^+$  peak, which is a characteristic isotopic pattern for a single chlorine atom.

### Key Fragmentation Pathways:

The indolin-2-one scaffold is known to undergo characteristic fragmentation patterns. The primary fragmentation is often the loss of carbon monoxide (CO) from the lactam ring.



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Caption: Predicted major fragmentation pathways for **6-Chloro-5-iodoindolin-2-one**.

- **Loss of CO:** The molecular ion can lose a neutral molecule of carbon monoxide (28 Da) to form a fragment ion at  $m/z$  265. This is a common fragmentation for lactams.
- **Loss of Halogens:** Fragmentation can also occur through the cleavage of the carbon-halogen bonds. The loss of a chlorine radical (35 Da) would result in a fragment at  $m/z$  258. Similarly, the loss of an iodine radical (127 Da) would lead to a fragment at  $m/z$  166. The relative abundance of these fragment ions will depend on the bond strengths and the stability of the resulting ions.

## Experimental Protocols

As this guide is based on predicted data, the following are generalized protocols for acquiring experimental spectroscopic data for **6-Chloro-5-iodoindolin-2-one**.

### 5.1. NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **6-Chloro-5-iodoindolin-2-one** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- **Instrument Setup:** Use a 400 MHz or higher field NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

### 5.2. IR Spectroscopy Protocol:

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum in the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- **Data Processing:** Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

### 5.3. Mass Spectrometry Protocol:

- **Sample Introduction:** Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- **Ionization:** Use Electron Ionization (EI) for a more detailed fragmentation pattern or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- **Mass Analysis:** Scan a suitable mass range (e.g.,  $m/z$  50-500) to detect the molecular ion and its fragment ions.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

## Conclusion

This technical guide provides a detailed predicted spectroscopic profile of **6-Chloro-5-iodoindolin-2-one**. The analysis of the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data offers valuable insights into the structural features of this molecule. While predicted data is a powerful tool in the absence of experimental results, it is imperative that these predictions are validated through experimental characterization. The protocols provided herein offer a starting point for researchers to obtain and confirm the spectroscopic properties

of **6-Chloro-5-iodoindolin-2-one**, thereby facilitating its further investigation and potential applications in the field of drug discovery and development.

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